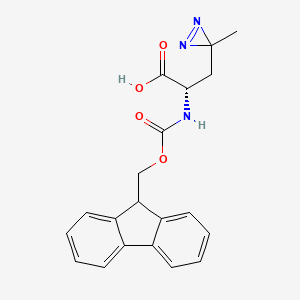

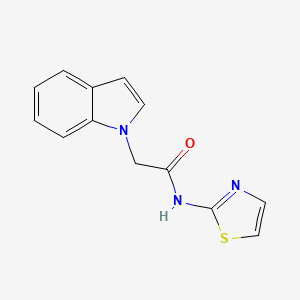

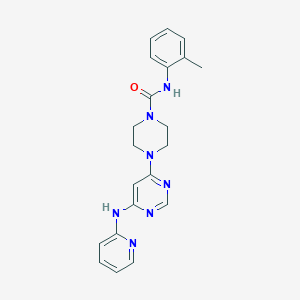

![molecular formula C9H8FN3S2 B2471417 3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine CAS No. 446054-00-8](/img/structure/B2471417.png)

3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine

Descripción general

Descripción

“3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” is a chemical compound with the molecular formula CHFNS. It has an average mass of 332.371 Da and a monoisotopic mass of 332.090729 Da .

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” were not found, 1,3,4-thiadiazole derivatives are generally synthesized using various aromatic acids and ethanol .Molecular Structure Analysis

1,3,4-Thiadiazole, the core structure of “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine”, is a five-membered heterocyclic system containing a sulphur atom and two nitrogen atoms . The presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to contribute to its low toxicity and in vivo stability .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” include a molecular formula of CHFNS, an average mass of 332.371 Da, and a monoisotopic mass of 332.090729 Da .Aplicaciones Científicas De Investigación

Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activity. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which are structurally related to 3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine, have been synthesized and tested against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).

Cancer Treatment : Some derivatives have potential applications in cancer treatment. For instance, the zinc phthalocyanine derivative substituted with thiadiazole has been found to have high singlet oxygen quantum yield, which is useful in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Another study synthesized fluorinated triazolo thiadiazoles that exhibited moderate to good antiproliferative potency against various cancerous cell lines (Chowrasia et al., 2017).

Molecular Organization Studies : The crystalline structure of compounds containing the 1,3,4-thiadiazole moiety, such as 5-benzylsulfany-2-amino-1,3,4-thiadiazole (BSATZ), was determined, contributing to our understanding of intra- and intermolecular interactions in organic crystals (Shen et al., 2005).

Pharmacokinetics Studies : The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) have been investigated, which is significant for understanding the pharmacokinetic mechanism of such drugs (Karthikeyan et al., 2017).

Antiviral Activity : Some 1,3,4-thiadiazole derivatives have been synthesized and shown to have activity against influenza A virus, highlighting their potential as antiviral agents (Tatar et al., 2021).

Direcciones Futuras

Future research could focus on further exploring the biological activities of “3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine” and its derivatives, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives . Additionally, structural modifications in the 1,3,4-thiadiazol ring could potentially result in highly effective and less toxic compounds .

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBUWFIZVUABIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NSC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327004 | |

| Record name | 3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine | |

CAS RN |

446054-00-8 | |

| Record name | 3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

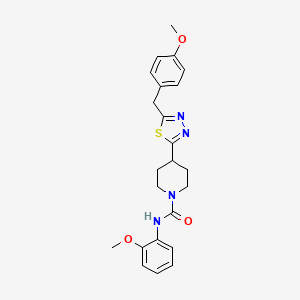

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471338.png)

![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)

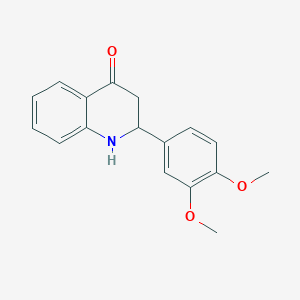

![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)

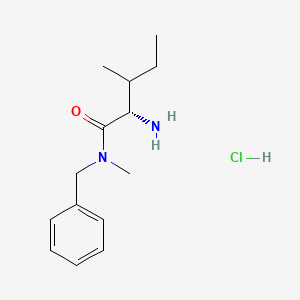

![(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2471351.png)

![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)